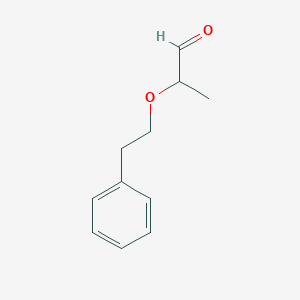![molecular formula C13H11ClN2 B14361025 1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride CAS No. 93587-79-2](/img/structure/B14361025.png)
1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride is a chemical compound with the molecular formula C13H11ClN2 It is a pyridinium salt, which means it contains a positively charged pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride typically involves the reaction of 2-cyanobenzyl chloride with pyridine. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the chloride ion.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridinium ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Substituted pyridinium salts with various functional groups.
Applications De Recherche Scientifique
1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium-based ionic liquids.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, where the pyridinium moiety can enhance the solubility and stability of therapeutic agents.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanocomposites.
Mécanisme D'action
The mechanism of action of 1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride involves its interaction with biological membranes and proteins. The positively charged pyridinium ring can interact with negatively charged components of cell membranes, leading to membrane disruption and cell lysis. Additionally, the compound can bind to specific proteins, altering their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Cyanomethyl)pyridin-1-ium chloride: Similar structure but with a different substitution pattern on the pyridine ring.
1-(2-Cyanophenyl)pyridin-1-ium chloride: Similar structure but with the cyanophenyl group directly attached to the pyridine ring.
Uniqueness
1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride is unique due to the presence of both a cyanophenyl group and a pyridinium ring, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
93587-79-2 |
|---|---|
Formule moléculaire |
C13H11ClN2 |
Poids moléculaire |
230.69 g/mol |
Nom IUPAC |
2-(pyridin-1-ium-1-ylmethyl)benzonitrile;chloride |
InChI |
InChI=1S/C13H11N2.ClH/c14-10-12-6-2-3-7-13(12)11-15-8-4-1-5-9-15;/h1-9H,11H2;1H/q+1;/p-1 |
Clé InChI |
MREXRVJGNHNXQN-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=[N+](C=C1)CC2=CC=CC=C2C#N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


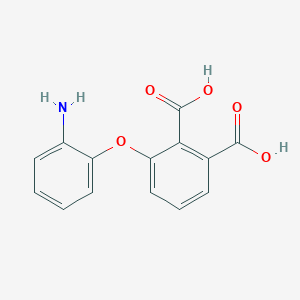
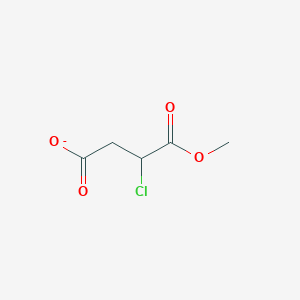
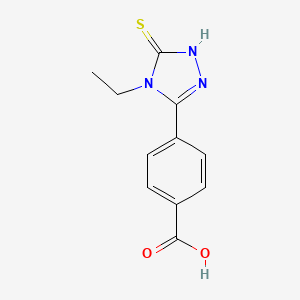
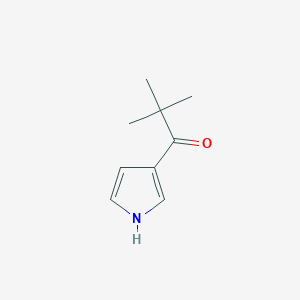
![Phenol, 2-[(4-bromo-3-methyl-5-isoxazolyl)methoxy]-](/img/structure/B14360976.png)

![N-(4-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361014.png)
![N~1~-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14361015.png)
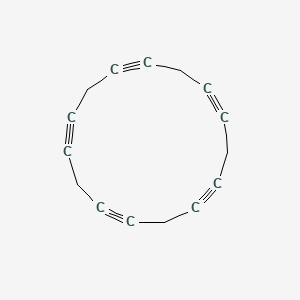
![7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol](/img/structure/B14361020.png)
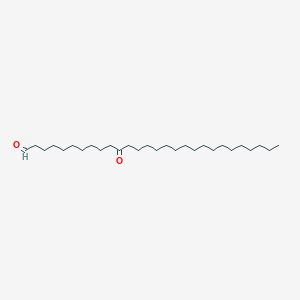

![Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate](/img/structure/B14361038.png)
